2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile
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Overview
Description
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile is an organic compound characterized by the presence of a trimethylsilyl group and a nitrile group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile typically involves the reaction of hexa-3,5-dienenitrile with a trimethylsilylating agent. Common trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule . The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)oxy]propyl ester: Similar in structure but with different reactivity and applications.
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another compound with a trimethylsilyl group, used in different chemical reactions.
Uniqueness
2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts specific reactivity and stability to the compound. This makes it valuable in various synthetic applications and research fields.
Properties
CAS No. |
102870-60-0 |
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Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
2-trimethylsilyloxyhexa-3,5-dienenitrile |
InChI |
InChI=1S/C9H15NOSi/c1-5-6-7-9(8-10)11-12(2,3)4/h5-7,9H,1H2,2-4H3 |
InChI Key |
YVCICCVEZWDWKH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C=CC=C)C#N |
Origin of Product |
United States |
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